molecular formula C7H5F5N2 B6310904 4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine CAS No. 2088941-68-6

4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine

Cat. No.: B6310904
CAS No.: 2088941-68-6
M. Wt: 212.12 g/mol
InChI Key: UBPCTHCPMBJDGD-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenylhydrazine core

Preparation Methods

The synthesis of 4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine typically involves the introduction of fluorine atoms and trifluoromethyl groups onto a phenylhydrazine scaffold. One common method involves the reaction of a suitable phenylhydrazine derivative with fluorinating agents under controlled conditions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .

Chemical Reactions Analysis

4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or azo compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects .

Comparison with Similar Compounds

4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine can be compared with other fluorinated phenylhydrazine derivatives, such as:

Properties

IUPAC Name

[4,5-difluoro-2-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2/c8-4-1-3(7(10,11)12)6(14-13)2-5(4)9/h1-2,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPCTHCPMBJDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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